molecular formula C10H14N2O B3015237 2-Isobutylisonicotinamide CAS No. 99169-46-7

2-Isobutylisonicotinamide

Cat. No.: B3015237
CAS No.: 99169-46-7
M. Wt: 178.235
InChI Key: KHOQARGZQDZVSA-UHFFFAOYSA-N
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Description

2-Isobutylisonicotinamide is a chemical compound with the molecular formula C10H14N2O. It is known for its unique structure, which includes an isobutyl group attached to the isonicotinamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylisonicotinamide typically involves the reaction of isonicotinic acid with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isobutylisonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutylisonicotinamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the isobutyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methylpropyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)5-9-6-8(10(11)13)3-4-12-9/h3-4,6-7H,5H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOQARGZQDZVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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